molecular formula C24H24F2N8O2 B605742 (6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one CAS No. 2097416-76-5

(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one

Cat. No. B605742
M. Wt: 494.5068
InChI Key: HVIGNZUDBVLTLU-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD 0364 is an inhibitor of ERK2 (IC50 = <0.3 nM) that also inhibits ERK1.1 It is selective for ERK2 over MEK1 up to 10 µM and inhibits only four additional kinases by greater than 80% in a panel of 140 kinases at 1 µM but does inhibit ERK7, ARK5, Cdk5/p25, and Cdk5/p35 (IC50s = 30, 400, 300, and 300 nM, respectively). AZD 0364 inhibits cell growth in A549 non-small cell lung cancer cells (NSCLCs) when used in combination with AZD 6244.2 It reduces tumor growth and induces regression in a Calu-6 mouse xenograft model when administered at doses of 15 and 50 mg/kg per day, respectively.
AZD0364 is an ERK1 and​/or ERK2 kinase for the treatment of cancer. ERK1 and ERK2 kinases are ubiquitously expressed MAPK kinases that participate in the RAS-​RAF-​MEK-​ERK signalling cascade in the regulation of cell cycle progression, cell proliferation, survival, metab. and transcription. The RAS-​RAF-​MEK-​ERK signalling cascade is deregulated in a variety of diseases including brain injury, cancer, cardiac hypertrophy, diabetes, and inflammation. In particular the RAS-​RAF-​MEK-​ERK signalling cascade is an attractive pathway for anti-​cancer therapies across a broad range of human tumors.

Scientific Research Applications

Synthesis and Application in Dyeing

  • A study conducted by Rangnekar (2007) described the synthesis of related compounds, focusing on their application as disperse dyes for polyester fibers, demonstrating the potential of these compounds in the textile industry (Rangnekar, 2007).

Anticancer and Anti-inflammatory Applications

  • Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, including compounds similar to the one , and evaluated them as potential anticancer and anti-5-lipoxygenase agents, showing their potential in medical therapeutics (Rahmouni et al., 2016).

Development of Heteroaromatic Ligands

  • Ivashchenko et al. (1980) focused on the synthesis of heteroaromatic ligands containing a pyrimidine ring, indicative of the compound's potential in developing new ligands for various applications (Ivashchenko et al., 1980).

Antimicrobial Activity

  • Holla et al. (2006) investigated similar compounds for their antimicrobial properties, suggesting the possible use of such compounds in combating bacterial and fungal infections (Holla et al., 2006).

Potential in Drug Development

  • Chimichi et al. (1996) conducted a study on the synthesis of pyrazolopyrimidines and their derivatives, which could have implications in the development of new pharmacological agents (Chimichi et al., 1996).

Antiviral Properties

  • Saxena et al. (1990) explored the synthesis of pyrazolopyrimidine analogues and evaluated their antiviral activity, particularly against human cytomegalovirus and herpes simplex virus, demonstrating the potential of these compounds in antiviral therapeutics (Saxena et al., 1990).

Nonsteroidal Anti-inflammatory Applications

  • Auzzi et al. (1983) synthesized pyrazolopyrimidines and evaluated their anti-inflammatory properties, finding that some derivatives exhibited significant activity without ulcerogenic effects, indicating potential as nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

properties

IUPAC Name

(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N8O2/c1-14-9-27-24(30-20-6-7-28-32(20)2)31-21(14)19-12-33-11-16(13-36-3)34(23(35)22(33)29-19)10-15-4-5-17(25)18(26)8-15/h4-9,12,16H,10-11,13H2,1-3H3,(H,27,30,31)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIGNZUDBVLTLU-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CN3CC(N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1C2=CN3C[C@@H](N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tizaterkib

CAS RN

2097416-76-5
Record name AZD-0364
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097416765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R)-7-(3,4-difluorobenzyl)-6-(methoxymethyl)-2-{5-methyl-2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl}-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIZATERKIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO9KX45QIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one
Reactant of Route 2
(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one
Reactant of Route 3
(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one
Reactant of Route 4
(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one
Reactant of Route 5
Reactant of Route 5
(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one
Reactant of Route 6
Reactant of Route 6
(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one

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